![molecular formula C17H14N2O2 B12606952 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole CAS No. 915301-43-8](/img/structure/B12606952.png)
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is a compound belonging to the indole family, which is known for its significant biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques .
化学反応の分析
Types of Reactions
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
4-Methyl-N-(2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide: Another indole derivative with potential biological activities.
Uniqueness
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole stands out due to its specific structural features and the presence of both methyl and nitrophenyl groups, which contribute to its unique chemical and biological properties.
特性
CAS番号 |
915301-43-8 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(16-4-2-3-5-17(16)18-12)11-8-13-6-9-14(10-7-13)19(20)21/h2-11,18H,1H3 |
InChIキー |
ZGUFCSBBDKWIFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
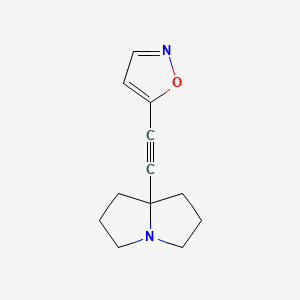
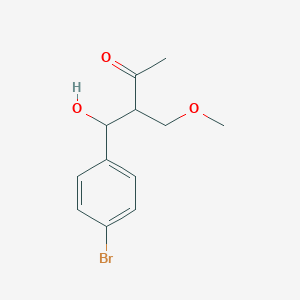
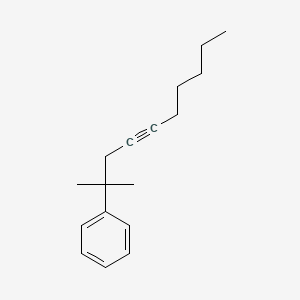
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
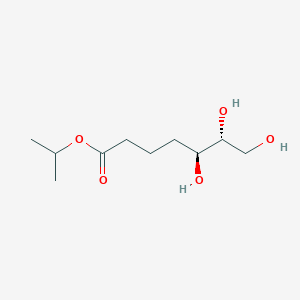
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
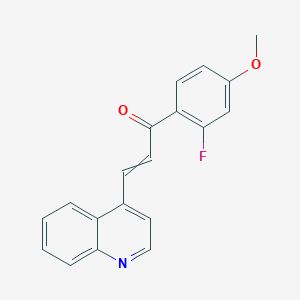


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
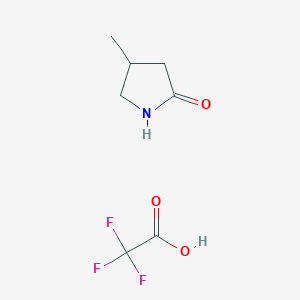
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
